Cinnamylamine hydrochloride, (Z)-

Vue d'ensemble

Description

Cinnamylamine hydrochloride, (Z)- is an aromatic compound derived from l-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials . This compound is notable for its applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mécanisme D'action

Target of Action

Cinnamylamine Hydrochloride, (Z)- is an aromatic compound derived from L-phenylalanine . The primary targets of Cinnamylamine Hydrochloride, (Z)- are the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum and carboxylic acid reductase from Neurospora crassa (ncCAR) . These enzymes play a crucial role in the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- .

Mode of Action

Cinnamylamine Hydrochloride, (Z)- interacts with its targets, Cv-ωTA and ncCAR, to facilitate the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- . Cv-ωTA has been demonstrated to have high enzyme activity in this conversion . The carboxylic acid reductase ncCAR and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .

Biochemical Pathways

The biochemical pathway of Cinnamylamine Hydrochloride, (Z)- involves the conversion of cinnamic acid to cinnamaldehyde, which is then converted to Cinnamylamine Hydrochloride, (Z)- . This process is regulated by the overexpression or knockout of certain native global transcription factors, the overexpression of native resistance genes, and optimization of promoters .

Pharmacokinetics

coli reached 523.15 mg/L, suggesting that the compound can be efficiently produced and may have good bioavailability .

Result of Action

The result of the action of Cinnamylamine Hydrochloride, (Z)- is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported production of Cinnamylamine Hydrochloride, (Z)- by biocatalytic synthesis was 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cinnamylamine Hydrochloride, (Z)-. For instance, the rate of pyruvate metabolism was accelerated, and the genes related to stress and detoxification were upregulated with the overexpression of resistance gene marA, which reduced the NADPH level in E. coli . This suggests that the metabolic environment can significantly impact the production and efficacy of Cinnamylamine Hydrochloride, (Z)-.

Analyse Biochimique

Biochemical Properties

Cinnamylamine Hydrochloride, (Z)-, plays a crucial role in biochemical reactions. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) . These interactions are essential for the biocatalytic synthesis of aromatic primary amines .

Molecular Mechanism

The molecular mechanism of action of Cinnamylamine Hydrochloride, (Z)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinnamylamine Hydrochloride, (Z)-, can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamylamine hydrochloride, (Z)- can be synthesized through chemical methods. One common route involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum . The reaction conditions typically involve the use of cofactors such as pyridoxal phosphate (PLP) and nicotinamide adenine dinucleotide phosphate (NADPH) to optimize the yield .

Industrial Production Methods

In industrial settings, cinnamylamine hydrochloride, (Z)- can be produced using engineered Escherichia coli strains. These strains are metabolically engineered to enhance the conversion of cinnamic acid to cinnamylamine . The process involves the use of carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from E. coli .

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamylamine hydrochloride, (Z)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnamaldehyde.

Reduction: It can be reduced to form cinnamyl alcohol.

Substitution: It can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include cinnamaldehyde, cinnamyl alcohol, and various substituted cinnamylamine derivatives .

Applications De Recherche Scientifique

Cinnamylamine hydrochloride, (Z)- has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to cinnamylamine hydrochloride, (Z)- include:

Cinnamaldehyde: An aromatic aldehyde used in flavorings and fragrances.

Cinnamyl alcohol: An aromatic alcohol used in perfumery and as a precursor for other chemicals.

Cinnamonitrile: An aromatic nitrile used in organic synthesis.

Uniqueness

Cinnamylamine hydrochloride, (Z)- is unique due to its specific applications in the synthesis of bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a key intermediate in pharmaceutical synthesis highlight its importance in scientific research and industrial applications .

Activité Biologique

Cinnamylamine hydrochloride, also known as trans-3-phenylallylamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

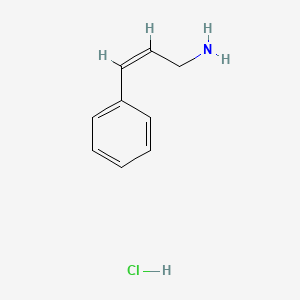

Chemical Structure and Properties

Cinnamylamine hydrochloride has the molecular formula CHClN and a molecular weight of 173.65 g/mol. Its structure features a phenyl group attached to an allylamine backbone, which contributes to its reactivity and biological interactions.

Biological Activities

Cinnamylamine hydrochloride exhibits several notable biological activities:

-

Antimicrobial Activity :

- Cinnamaldehyde, a related compound, has been shown to possess significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

- Cinnamylamine derivatives have been explored for their potential in antimicrobial formulations due to their structural similarity to cinnamaldehyde, suggesting they may share similar mechanisms .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The biological activities of cinnamylamine hydrochloride can be attributed to several mechanisms:

- Cell Membrane Interaction : Similar to cinnamaldehyde, cinnamylamine may interact with lipid membranes, altering membrane integrity and function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : Cinnamylamines are known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .

Antimicrobial Study

A study demonstrated that cinnamaldehyde-based coatings exhibited strong antibacterial activity against E. coli and S. aureus. The study quantified the log reduction in bacterial counts after exposure to treated surfaces, highlighting the effectiveness of these compounds in preventing bacterial colonization .

Anticancer Research

In vitro studies have shown that certain cinnamylamine derivatives can induce apoptosis in various cancer cell lines. For example, a derivative was found to significantly reduce cell viability in breast cancer cells through caspase activation pathways .

Neuroprotection

Research on neuroprotective effects indicated that cinnamylamine could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

Comparative Data Table

Propriétés

IUPAC Name |

(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-ZULQGGHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-62-0 | |

| Record name | Cinnamylamine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.